2-Chloro-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylic acid
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Overview
Description
2-Chloro-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylic acid is a heterocyclic compound that contains both sulfur and oxygen atoms in its structure
Preparation Methods
The synthesis of 2-Chloro-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylic acid typically involves the reaction of 5-chloro-4-formylpyrrole-3-carboxylates with thioglycolic acid or ethyl thioglycolate in ethanol containing sodium ethoxide at room temperature . This reaction forms 4-(ethoxycarbonyl)thieno[2,3-b]pyrrole-2-carboxylic acids or thieno[2,3-b]pyrrole-2,4-dicarboxylates . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-Chloro-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Scientific Research Applications
2-Chloro-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar compounds to 2-Chloro-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylic acid include:
Ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate: This compound shares a similar core structure but differs in functional groups.
Thieno[2,3-b]pyrrole-2-carboxylic acids: These compounds are isosteric analogs and exhibit a wide range of biological activities. The uniqueness of this compound lies in its specific substitution pattern and the presence of both sulfur and oxygen atoms in its ring structure, which can influence its reactivity and interactions.
Properties
Molecular Formula |
C8H7ClO3S |
---|---|
Molecular Weight |
218.66 g/mol |
IUPAC Name |
2-chloro-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid |
InChI |
InChI=1S/C8H7ClO3S/c9-7-6(8(10)11)4-1-2-12-3-5(4)13-7/h1-3H2,(H,10,11) |
InChI Key |
JQVJACHUBDXFPR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C1C(=C(S2)Cl)C(=O)O |
Origin of Product |
United States |
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